molecular formula C7H13ClN2O B1279224 Quinuclidin-3-one oxime hydrochloride CAS No. 76883-37-9

Quinuclidin-3-one oxime hydrochloride

Cat. No.: B1279224
CAS No.: 76883-37-9
M. Wt: 176.64 g/mol
InChI Key: CSKIUBQPEHEMAN-CFYXSCKTSA-N
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Description

Quinuclidin-3-one oxime hydrochloride is a bicyclic oxime derivative characterized by its quinuclidine backbone (1-azabicyclo[2.2.2]octane) and an oxime functional group at the 3-position. This compound serves as a critical intermediate in synthesizing bioactive molecules, including antimicrobial agents and cannabinoid receptor ligands . Its synthesis typically involves reacting quinuclidin-3-one with hydroxylamine hydrochloride under basic conditions, yielding stereoisomers (E and Z) that differ in spatial arrangement around the oxime double bond . Recent advancements in mechanochemical and microwave-assisted syntheses have enabled stereoselective production of the thermodynamically favored (E)-isomer with high efficiency and reduced environmental impact .

Key properties include:

  • pKa values: The oxime hydroxyl group and quinuclidine nitrogen exhibit pKa values of 10.805 ± 0.030 and 8.072 ± 0.034, respectively, which shift upon quaternization .
  • Applications: Used in antimicrobial agents (e.g., quaternary ammonium derivatives) and as precursors for ligands targeting CB1/CB2 receptors .

Properties

CAS No.

76883-37-9

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7-;

InChI Key

CSKIUBQPEHEMAN-CFYXSCKTSA-N

Isomeric SMILES

C1CN2CCC1/C(=N\O)/C2.Cl

Canonical SMILES

C1CN2CCC1C(=NO)C2.Cl

Other CAS No.

76883-37-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Table 1. Stereoselectivity in Solvent-Based Synthesis

Starting Material Solvent Base Time (h) Product ( E: Z)
Quinuclidin-3-one Ethanol None 24 1·HCl 85:15
Quinuclidin-3-one Acetonitrile NaOH 48 3·HCl 100:0
Quinuclidin-3-one hydrochloride Ethanol None 24 4·HCl 100:0

Table 2. Mechanochemical Synthesis Outcomes

LAG Solvent Base Time (min) Product ( E: Z)
Ethanol NaOH 5 1·HCl 100:0
Hexane None 3 2·HCl 78:22
Pyridine K₂CO₃ 4 3·HCl 70:30

Chemical Reactions Analysis

Quinuclidin-3-one oxime hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinuclidin-3-one oxime N-oxide.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Quinuclidin-3-one oxime N-oxide.

    Reduction: Quinuclidin-3-amine.

    Substitution: Various quinuclidin-3-one oxime derivatives.

Scientific Research Applications

Biochemical Applications

Kinase Inhibition
Quinuclidin-3-one oxime hydrochloride exhibits significant potential as a kinase inhibitor. Research shows that it can inhibit over 40 different kinases, which are crucial in cancer and inflammatory pathways. This inhibition is assessed through molecular modeling and in vitro assays, indicating a broad spectrum of therapeutic applications in oncology and inflammation management.

Bioconjugation Techniques
The compound is also utilized in bioconjugation processes, where it reacts with electrophilic carbonyl groups to form stable oxime bonds. This reaction facilitates the creation of bioconjugates such as polymer-proteins and peptide dendrimers, which are valuable for drug delivery systems due to their enhanced stability and chemoselectivity.

Pharmacological Applications

Neuropharmacology
In neuropharmacology, this compound has been studied for its neuroprotective effects against neurodegenerative diseases. It inhibits specific kinases involved in neuronal cell death, such as JNK-3, demonstrating potential therapeutic benefits for conditions like Alzheimer's disease.

Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Derivatives of quinuclidin-3-one oxime have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinuclidinium oximes demonstrated effectiveness against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics like gentamicin .

Toxicological Applications

Antidote for Organophosphate Poisoning
this compound is employed as an antidote for organophosphate poisoning. It acts by reactivating acetylcholinesterase enzymes inhibited by organophosphates, thereby restoring normal cholinergic function. Its effectiveness varies depending on the specific organophosphate involved but remains a critical component of treatment protocols.

Case Studies

Application AreaStudy ReferenceFindings
Kinase InhibitionInhibits over 40 kinases; potential use in cancer therapy
BioconjugationEffective for creating stable bioconjugates; enhances drug delivery
NeuroprotectionInhibits JNK-3; potential treatment for neurodegenerative diseases
Antimicrobial Effective against multidrug-resistant bacteria; lower MIC values than controls
Organophosphate AntidoteReactivates acetylcholinesterase; critical for organophosphate poisoning treatment

Mechanism of Action

Quinuclidin-3-one oxime hydrochloride can be compared with other similar compounds such as:

    Pralidoxime: Another oxime used as an antidote for organophosphorus poisoning.

    Obidoxime: Similar to pralidoxime, but with different pharmacokinetic properties.

Comparison with Similar Compounds

Key Findings :

  • Mechanochemical Synthesis: Eliminates solvents, achieves full (E)-selectivity for O-methyl and O-benzyl derivatives via liquid-assisted grinding (LAG) .
  • Microwave Synthesis : Reduces reaction times to minutes while maintaining stereocontrol, ideal for polar O-substituents .
  • Classical Synthesis : Produces stereoisomer mixtures (e.g., 60:40 for O-phenyloxime), necessitating separation steps .

Structural and Functional Analogues

2-Benzylidenequinuclidin-3-one Derivatives

These compounds, such as (2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one, are synthesized via aldol condensation.

Indole-Quinuclidinone Hybrids

(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one oximes demonstrate high affinity for cannabinoid receptors. Their synthesis involves phase-transfer catalysis, contrasting with the base-driven methods for this compound .

Table 2: Comparative Bioactivity Profiles

Compound Biological Activity Key Structural Feature Reference
This compound Antimicrobial (quaternary derivatives) Oxime hydroxyl group
Indole-quinuclidinone hybrids CB1/CB2 receptor ligands Conjugated indole-methylene group

Thermodynamic and Kinetic Behavior

  • Stereoselectivity: Mechanochemical and microwave methods favor the (E)-isomer due to thermodynamic control, whereas classical methods allow kinetic trapping of (Z)-isomers .
  • pKa Modulation : Quaternization of the quinuclidine nitrogen in derivatives (e.g., compound 10) increases oxime acidity (pKa 10.05 ± 0.03) compared to the parent compound .

Q & A

Basic Question: What are the critical safety protocols for handling Quinuclidin-3-one oxime hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct experiments in a fume hood or with local exhaust ventilation to avoid inhalation of dust or aerosols .
  • Incompatibilities: Store separately from strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions .
  • Spill Management: Collect spilled material into airtight containers using non-sparking tools; avoid dry sweeping to limit dispersion .
  • First Aid: For eye exposure, rinse with water for ≥15 minutes and seek immediate medical attention .

Advanced Question: How do mechanochemical and microwave-assisted synthesis methods improve stereoselectivity in Quinuclidin-3-one oxime derivatives?

Answer:

  • Mechanochemical Synthesis: Utilizes ball milling to achieve solvent-free or minimal-solvent conditions, promoting thermodynamic control. This method ensures complete conversion to O-substituted oxime hydrochloride salts with high stereoselectivity .
  • Microwave Synthesis: Accelerates reaction kinetics via dielectric heating, enabling rapid formation of stereospecific products (e.g., 1–3 hydrochloride salts) with low energy consumption .
  • Stereochemical Control: Both methods exploit polytopal rearrangements of intermediates, favoring the lowest-energy conformers and eliminating competing pathways .

Basic Question: What are the recommended storage conditions for this compound to ensure stability?

Answer:

  • Temperature: Store at room temperature (preferably 2–8°C) in a cool, dark place to prevent thermal degradation .
  • Moisture Control: Keep containers tightly sealed under inert gas (e.g., nitrogen) to avoid hygroscopic absorption .
  • Packaging: Use glass containers to minimize reactivity; avoid plasticizers or metal contaminants .

Advanced Question: How can researchers address gaps in toxicological data for this compound?

Answer:

  • Proxy Studies: Use structurally related compounds (e.g., quinuclidinyl derivatives) to infer acute toxicity and mutagenicity profiles .
  • In Silico Modeling: Apply tools like QSAR (Quantitative Structure-Activity Relationship) to predict LD50 and EC50 values .
  • Empirical Testing: Conduct zebrafish embryo toxicity assays (ZFET) or Ames tests to validate mutagenic potential .

Basic Question: What analytical techniques are essential for characterizing this compound purity?

Answer:

  • NMR Spectroscopy: Confirm molecular structure via ¹H/¹³C NMR, focusing on oxime proton (δ 8–10 ppm) and bicyclic backbone signals .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 162.08) and fragmentation patterns .
  • HPLC: Use C18 columns with UV detection (λ = 210–230 nm) to quantify impurities (<2% threshold) .

Advanced Question: What mechanistic insights explain the stereochemical outcomes of Quinuclidin-3-one oxime reactions?

Answer:

  • Conformational Analysis: The bicyclic quinuclidine framework restricts rotational freedom, favoring axial attack of hydroxylamine hydrochloride during oxime formation .
  • Polytopal Rearrangements: Transition states involving nitrogen inversion dictate stereoselectivity, with microwave/mechanochemical methods stabilizing specific conformers .
  • Base-Mediated Control: Sodium hydroxide promotes stereospecific deprotonation, yielding enantiomerically pure oximes (e.g., syn vs. anti isomers) .

Basic Question: How should researchers dispose of this compound waste?

Answer:

  • Neutralization: Treat aqueous waste with 10% sodium bicarbonate to neutralize HCl byproducts .
  • Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for hazardous waste disposal; consult institutional EH&S departments .
  • Incineration: Use high-temperature (≥1000°C) facilities for organic residues to prevent toxic gas release (e.g., NOx, HCl) .

Advanced Question: What role does this compound play in chiral drug synthesis?

Answer:

  • Intermediate for Pharmaceuticals: Serves as a precursor to Palonosetron (antiemetic) and Solifenacin (antimuscarinic) via stereospecific alkylation/amination .
  • Catalyst Support: Functionalized oxime derivatives act as ligands in asymmetric catalysis (e.g., enantioselective reductions) .
  • Pharmacophore Modification: The bicyclic structure enhances binding affinity to CNS targets (e.g., acetylcholine receptors) .

Basic Question: What are the known decomposition products of this compound under thermal stress?

Answer:

  • Primary Products: Hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx) .
  • Secondary Byproducts: Bicyclic amines and ketones from retro-aldol cleavage .

Advanced Question: How can researchers resolve contradictions in solubility data for this compound?

Answer:

  • Method Standardization: Use USP <921> guidelines for solubility testing (e.g., shake-flask method in buffered solutions) .
  • Cross-Validation: Compare results across HPLC, UV-Vis, and gravimetric assays to identify systematic errors .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) to map solubility profiles .

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